Product packaging for Diphenazine(Cat. No.:CAS No. 13838-14-7)

Diphenazine

Cat. No.: B080162
CAS No.: 13838-14-7
M. Wt: 322.5 g/mol
InChI Key: VIYHGODXJCNFCQ-UHFFFAOYSA-N
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Description

Diphenazine refers to a class of tricyclic compounds featuring a pyrazine ring flanked by two benzene rings, forming a planar structure that is the core for various natural and synthetic derivatives . These compounds are primarily investigated for their significant biological activities, driven largely by their redox properties . In research settings, this compound derivatives such as phenazostatin A and B, which are isolated from Streptomyces sp., have demonstrated potent neuronal cell-protecting activity by inhibiting glutamate toxicity in cell-based assays, suggesting potential for neuroprotective research . Furthermore, various phenazine compounds exhibit a broad spectrum of antimicrobial activity. Their mechanism is often linked to the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to apoptotic cell death in pathogens like Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA) . The redox activity also underpins research into their anticancer properties, with studies indicating that some phenazines can cause DNA damage and inhibit enzymes like DNA gyrase . Naturally produced by microorganisms such as Pseudomonas and Strengthened myces , phenazines are biosynthesized from chorismic acid, with the key tricyclic formation step being catalyzed by enzymes like PhzA/B . This product, this compound, is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N2 B080162 Diphenazine CAS No. 13838-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(1-phenylpropan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-19(17-21-9-5-3-6-10-21)23-13-15-24(16-14-23)20(2)18-22-11-7-4-8-12-22/h3-12,19-20H,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYHGODXJCNFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N2CCN(CC2)C(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13754-23-9 (di-hydrochloride)
Record name Diphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13838-14-7
Record name Diphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEA88HVGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation and Microorganismal Sources of Diphenazines

Isolation Strategies from Natural Producers

The isolation of diphenazines from their natural producers is a meticulous process that typically involves several key stages. Initially, the producing microorganism is cultivated in a suitable fermentation medium to encourage the production of secondary metabolites, including diphenazines. Following fermentation, the culture broth and/or mycelia are extracted using organic solvents to obtain a crude extract. This extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to separate and purify the diphenazine constituents. These techniques often include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The final structural elucidation of the isolated diphenazines is achieved through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The deep sea represents a unique and largely unexplored environment for the discovery of novel microorganisms and their secondary metabolites. Fungi residing in these extreme conditions have adapted to produce a variety of bioactive compounds, including diphenazines.

A notable example is the yeast-like fungus Cystobasidium laryngis, isolated from deep-sea sediments of the Indian Ocean Ridge. nih.govresearchgate.netmdpi.com Fermentation of this fungus, followed by extraction of the culture broth with ethyl acetate (B1210297), has led to the isolation of several new this compound derivatives. nih.govresearchgate.netmdpi.com The purification process for these compounds involved repeated column chromatography and preparative HPLC. nih.gov Detailed spectroscopic analysis of the purified compounds confirmed their this compound structures. nih.govresearchgate.netmdpi.com This was the first report of a yeast-like fungus producing phenazine (B1670421) compounds. nih.gov

The following table summarizes the this compound compounds isolated from Cystobasidium laryngis:

Compound NameSource OrganismReference
Phenazostatin ECystobasidium laryngis nih.govresearchgate.netmdpi.com
Phenazostatin FCystobasidium laryngis nih.govresearchgate.netmdpi.com
Phenazostatin GCystobasidium laryngis nih.govresearchgate.netmdpi.com
Phenazostatin HCystobasidium laryngis nih.govresearchgate.netmdpi.com
Phenazostatin ICystobasidium laryngis nih.govresearchgate.netmdpi.com
Phenazostatin JCystobasidium laryngis nih.govresearchgate.netmdpi.com

Actinomycetes, particularly those belonging to the genus Streptomyces, are renowned for their prolific production of a vast array of secondary metabolites, including a significant number of phenazine derivatives. researchgate.net While monomeric phenazines are more common, several dimeric phenazines have also been isolated from these filamentous bacteria. researchgate.net

For instance, new this compound compounds, phenazostatins A and B, were isolated from the culture broth of a Streptomyces sp. nih.gov Another example includes the isolation of phenazostatin C from a different Streptomyces species. researchgate.net The general isolation procedure from Streptomyces involves fermentation, solvent extraction of the culture broth, and subsequent purification using various chromatographic methods. researchgate.net

Below is a table of this compound compounds isolated from Streptomyces sp.:

Compound NameSource OrganismReference
Phenazostatin AStreptomyces sp. nih.gov
Phenazostatin BStreptomyces sp. nih.gov
Phenazostatin CStreptomyces sp. researchgate.net

While deep-sea fungi and Streptomyces are significant sources of diphenazines, other microbial genera have been identified as producers of phenazine compounds, some of which are dimeric in nature. These include bacteria from the genera Pseudomonas and Burkholderia. nih.gov

Pseudomonas spp.: Certain Pseudomonas species are well-known for producing a variety of phenazine derivatives. nih.gov While many of these are monomeric, the potential for this compound production exists. The isolation of these compounds typically follows the standard procedure of fermentation, extraction, and chromatographic purification. nih.gov

Burkholderia spp.: Members of the genus Burkholderia have also been reported to produce phenazine compounds. nih.gov Research into the secondary metabolites of this genus has revealed a diverse array of natural products, and further investigation may lead to the discovery of novel diphenazines. mdpi.com

Nocardia spp.: The genus Nocardia, belonging to the actinomycetes, is another potential source of novel phenazine compounds. While research has focused on other bioactive metabolites from this genus, its close relation to Streptomyces suggests it may also produce diphenazines. researchgate.net

Challenges in Isolation and Purification of Low-Yielding Diphenazines

The isolation and purification of diphenazines, particularly those produced in low yields, present several significant challenges for natural product chemists. These challenges can hinder the discovery and further investigation of novel this compound compounds.

One of the primary hurdles is the low concentration of these compounds in the fermentation broth. researchgate.net Many microbial secondary metabolites are produced in minute quantities, making their detection and subsequent isolation a difficult task. This necessitates the processing of large volumes of culture material to obtain even small amounts of the desired compound.

The complexity of the crude extract is another major challenge. researchgate.net The solvent extract from a microbial culture contains a vast array of compounds with similar physicochemical properties, making the separation of the target this compound from these impurities a laborious process. researchgate.net This often requires multiple, sequential chromatographic steps, which can lead to a significant loss of the target compound at each stage. nih.gov

The structural complexity of some diphenazines can also pose purification challenges. The presence of multiple chiral centers and functional groups can lead to instability under certain chromatographic conditions, resulting in degradation of the compound. researchgate.net Furthermore, the similar polarity of different this compound analogues can make their separation from one another particularly difficult.

To address the issue of low yield, various strategies can be employed. These include the optimization of fermentation conditions to enhance the production of the target metabolite, as well as the use of genetic engineering techniques to upregulate the biosynthetic pathways responsible for this compound production. nih.gov Additionally, advancements in chromatographic techniques, such as the use of more selective stationary phases and optimized elution gradients, can improve the efficiency of the purification process. nih.gov

Advanced Structural Elucidation and Stereochemical Assignment of Diphenazines

Spectroscopic Methodologies for Structural Characterization

The elucidation of diphenazine structures relies on an integrated approach, where data from various spectroscopic techniques are pieced together to form a complete molecular picture. researchgate.net This process begins with determining the molecular formula and proceeds through establishing atomic connectivity and, finally, assigning the relative and absolute stereochemistry.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a foundational technique in the structural analysis of novel compounds like diphenazines. acs.orgmdpi-res.com This soft ionization method allows for the accurate mass measurement of the molecular ion, often with a precision of five decimal places. The high accuracy of the mass measurement enables the unambiguous determination of the compound's molecular formula. researchgate.netgeologyscience.ru This information, which provides the exact count of carbon, hydrogen, nitrogen, oxygen, and other atoms, is the critical first step upon which all subsequent structural analysis is built. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structural framework of organic molecules, including diphenazines. nptel.ac.inemerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecule's carbon skeleton and establish the connectivity between atoms. emerypharma.comcreative-biostructure.com

The process of determining the planar structure of a this compound begins with 1D NMR experiments, such as ¹H and ¹³C NMR, which provide a census of the hydrogen and carbon atoms within the molecule and offer clues about their chemical environments (e.g., aromatic, aliphatic). emerypharma.com However, due to the complexity of this compound structures, 1D spectra are often crowded and insufficient for a complete assignment. creative-biostructure.comdigimat.in

To resolve these ambiguities, a series of 2D NMR experiments are utilized to map the atomic connections:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It reveals ¹H-¹H spin systems, allowing for the connection of adjacent protons and the tracing of proton networks throughout the molecule. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. columbia.edu It provides definitive ¹H-¹³C one-bond connections, effectively linking the proton and carbon frameworks. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): This crucial experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu HMBC is essential for connecting the individual spin systems identified by COSY and for identifying quaternary carbons (those with no attached protons), thereby completing the planar structure. emerypharma.com

Table 1. Representative 2D NMR Correlations for a this compound Fragment.
PositionδC (ppm)δH (ppm, mult, J in Hz)COSY Correlations (Correlates with H at position)HMBC Correlations (Correlates with C at position)
8125.57.92 (d, 8.0)96, 9, 10, 24
9129.07.60 (t, 8.0)8, 107, 8, 24
10145.13.82 (s)-8, 9, 11, 12, 21
2175.35.74 (d, 3.5)2010, 11, 19, 22

Once the planar structure is established, the next challenge is to determine the relative configuration of its stereocenters. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR experiments that detect protons that are close to each other in space, irrespective of bonding. libretexts.orgcore.ac.uk Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are spatially proximate, which provides crucial information for assigning the relative orientation of substituents on the molecular scaffold. nih.govcore.ac.uk For instance, observing a ROESY correlation between H-10 and H-11 in a this compound would suggest these protons are on the same face of the bicyclic ring system. nih.gov

Despite their utility, empirical NMR methods face significant hurdles when applied to the complex structures of diphenazines. nih.govfrontiersin.org

Complex Stereocenters: Diphenazines possess a rigid core featuring multiple, bridged stereocenters. acs.orgnih.gov This complexity can render NOESY and ROESY data ambiguous. In several cases, the through-space distances between key protons needed to assign a specific stereocenter are nearly identical across different possible diastereomers. nih.gov For example, the H-10/H-11 and H-21/H-11 distances can be so similar for different configurations at C-11 that the observed NOE correlations are insufficient to make an unambiguous assignment. nih.gov

Phenol (B47542) Positions: A second major challenge is the definitive placement of hydroxyl (phenol) groups on the aromatic rings. nih.govfrontiersin.org This difficulty arises from the typical absence of observable multi-bond NMR correlations (like HMBC) between the exchangeable phenolic proton and the carbon framework of the molecule. nih.govmdpi.com While specialized techniques like ¹H-¹⁵N HMBC can establish correlations to nitrogen atoms adjacent to the phenol-bearing ring, these experiments require large quantities of the isolated compound, a condition that is often difficult to meet for low-yielding natural products. nih.gov

When NMR data is insufficient to resolve stereochemical ambiguities, Electronic Circular Dichroism (ECD) spectroscopy provides a powerful solution, particularly for determining the absolute configuration. nih.govfrontiersin.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a spectrum that is exquisitely sensitive to the molecule's absolute stereochemistry. rsc.orgencyclopedia.pub Two enantiomers will produce mirror-image ECD spectra. encyclopedia.pub

For complex molecules like diphenazines, the modern application of ECD involves a synergy between experimental measurement and computational chemistry. nih.govrsc.org The process involves:

Performing a conformational search for all possible stereoisomers.

Calculating the theoretical ECD spectrum for each low-energy conformer of each isomer using time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net

Comparing the Boltzmann-averaged theoretical spectra to the experimentally measured ECD spectrum. nih.gov

The absolute configuration is assigned to the isomer whose calculated spectrum shows the best match with the experimental data. rsc.org This computational approach has proven to be a decisive tool, enabling the revision of previously misassigned structures and the confident assignment of new this compound natural products where traditional NMR methods alone were inconclusive. nih.govfrontiersin.org

X-ray Diffraction Analysis for Crystal Structure Elucidation

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the crystal lattice, which generates a unique pattern of reflections. wikipedia.orgiastate.edu By measuring the angles and intensities of these diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule, revealing atomic positions, bond lengths, and stereochemistry with high precision. wikipedia.org

For complex molecules like diphenazines, obtaining a single crystal of sufficient quality is the most critical and often the most challenging step. wikipedia.org The crystal must be large enough (typically >0.1 mm), pure, and possess a regular internal structure. wikipedia.org Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. wikipedia.org This pattern serves as a fingerprint for the compound's crystal structure. forcetechnology.com The process allows for the unambiguous determination of the molecule's absolute configuration, which is crucial for understanding its biological activity. The structures of many complex natural products have been determined through single-crystal X-ray diffraction analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. ufl.edu The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz These vibrations, which include stretching and bending, occur at characteristic frequencies for different types of bonds. vscht.cz

An IR spectrum plots the percentage of light transmitted against the wavenumber of the radiation. vscht.cz Specific functional groups give rise to absorption bands in distinct regions of the spectrum. For instance, the presence of hydroxyl (-OH) groups, common in many natural product diphenazines, is indicated by a strong and broad absorption band typically in the 3200–3600 cm⁻¹ region. core.ac.ukfiveable.me Carbonyl (C=O) groups, found in structures like carboxylic acids or amides, produce a sharp, strong absorption peak between 1650 and 1800 cm⁻¹. core.ac.ukfiveable.memasterorganicchemistry.com The presence of N-H bonds in amines or amides is identified by peaks in the 3200–3600 cm⁻¹ range. core.ac.ukfiveable.me By analyzing the positions, shapes, and intensities of these absorption bands, chemists can deduce the presence of key functional groups within the this compound scaffold.

Computational Approaches in Structure Elucidation and Revision

The inherent complexities of this compound structures often necessitate the use of computational chemistry to supplement and validate experimental data. researchgate.net

Density Functional Theory (DFT) Calculations for NMR Data (GIAO NMR)

Density Functional Theory (DFT) has emerged as a reliable tool for predicting the NMR spectra of organic molecules. nih.govruc.dk The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of potential isomers. ruc.dkajol.info

This process involves optimizing the geometry of each possible isomer and then performing GIAO calculations to predict their NMR shielding constants. ruc.dk These theoretical values are then compared with the experimental NMR data. A good correlation between the calculated and experimental shifts provides strong evidence for the proposed structure. nih.gov DFT functionals like B3LYP and mPW1PW91 are often chosen for their balance of accuracy and computational efficiency. frontiersin.org However, challenges can arise, particularly with exchangeable protons like those in hydroxyl (-OH) groups, which may show significant deviations between calculated and experimental values. nih.govfrontiersin.org

DP4+ Probability Analysis for Isomer Differentiation

To statistically evaluate the fit between calculated and experimental NMR data, the DP4+ probability analysis is frequently employed. nih.gov This method, an updated version of the original DP4 analysis, uses a Bayesian statistical model to determine the probability of each potential isomer being the correct one. frontiersin.orguca.edu.aracs.org

DP4+ analysis considers both scaled and unscaled calculated chemical shifts for both ¹H and ¹³C nuclei, providing a more robust and accurate assignment. nih.govuca.edu.ar It is particularly valuable for differentiating between diastereomers, regioisomers, or constitutional isomers that may have very similar NMR spectra. uca.edu.ar For example, in the structural analysis of this compound-based natural products, DP4+ has been used to assign the correct isomer with high confidence, even when individual ¹H or ¹³C NMR data might be ambiguous. frontiersin.orgnih.gov

Table 1: Example DP4+ Probability Analysis for Isomer Differentiation of a this compound Compound

Isomer¹H NMR Probability (%)¹³C NMR Probability (%)Overall DP4+ Probability (%)
2a 59.5036.3295.95
2b --0.09
2c 1.4163.083.94
2d --0.03
This table illustrates how DP4+ combines probabilities from both proton and carbon NMR data to identify the most likely isomer. Data adapted from a study on baraphenazine F. nih.gov

Computational Prediction of Optical Rotation Values and ECD Curves

For chiral molecules like many diphenazines, predicting chiroptical properties such as optical rotation (OR) and electronic circular dichroism (ECD) is crucial for determining their absolute stereochemistry. nih.gov Time-dependent DFT (TD-DFT) calculations are used to simulate the ECD spectra and calculate the optical rotation values for different enantiomers. nih.govreddit.com

The process involves generating conformers for each possible stereoisomer and then performing TD-DFT calculations to predict their ECD curves. nih.gov These calculated spectra are then compared to the experimental ECD spectrum. A match between the calculated and experimental curves allows for the assignment of the absolute configuration of the chiral centers. nih.govhilarispublisher.com This computational approach is often the only feasible method when reference compounds are unavailable. hilarispublisher.com

Integration of Computational and Experimental Data for Structure Revision

The most powerful approach for elucidating complex structures like diphenazines involves the integration of multiple experimental and computational techniques. researchgate.netnih.gov A typical workflow might begin with the acquisition of experimental data, including 2D NMR, mass spectrometry, and ECD spectra. nih.gov

When initial structural assignments are ambiguous or conflict with published data, a computational pipeline is employed. nih.govnih.gov This involves generating all possible isomers and then using DFT to calculate their NMR shifts and TD-DFT to predict their ECD curves. nih.gov The DP4+ analysis is then used to rigorously compare the calculated NMR data with the experimental values, providing a statistical measure of confidence for each potential structure. nih.gov This combined approach has proven to be highly effective, leading to the revision of several previously misassigned this compound-based natural product structures, such as phenazinolin D, izumiphenazine A, and baraphenazine G. nih.govnih.gov

Biosynthetic Pathways and Mechanistic Understanding

Proposed Biosynthetic Origins of Diphenazine Scaffolds

The fundamental building blocks of diphenazines are simpler phenazine (B1670421) monomers. The biosynthesis of these monomers, such as phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC), is well-documented. nih.gov These precursors are derived from chorismic acid, a key intermediate in the shikimate pathway. core.ac.uknih.gov The core phenazine ring system is assembled from two molecules of a chorismic acid derivative. nih.gov

This compound scaffolds are then proposed to arise from the dimerization of these pre-formed phenazine monomers. nih.gov For instance, the esmeraldins, a group of green this compound metabolites, are known to originate from the PDC precursor. core.ac.uk While the synthesis of the monomeric units is well understood, the precise mechanisms by which they couple to form the larger, more complex this compound structures remain an active area of investigation. nih.gov The structural diversity of diphenazines suggests that different dimerization and modification strategies are employed by various producing organisms, such as those from the Streptomyces genus. nih.govplos.org

Dimerization Mechanisms of Phenazine Monomers

The exact mechanism by which two phenazine monomers are joined to form a this compound is not fully elucidated and is considered poorly understood. nih.gov Analysis of the phenazine biosynthetic gene cluster in Streptomyces sp. 06–282-1I, a producer of several this compound compounds, did not reveal any genes that could be definitively assigned a role in catalyzing the dimerization step. nih.gov

However, research into the biosynthesis of diastaphenazine has provided significant clues. In the producing organism, Streptomyces diastaticus W2, a specific enzyme, Dap5, is believed to be essential for the formation of both diastaphenazine and izumiphenazine C. nih.gov It is proposed that Dap5, a polyketide cyclase, is responsible for the critical dimerization of two dibenzopyrazine rings to create the diastaphenazine scaffold. nih.gov This represents one of the first specific enzymatic functions to be linked directly to the dimerization process in this compound biosynthesis.

Chemical studies, such as the electropolymerization of aniline (B41778) derivatives, show that dimerization can proceed through various couplings, including head-to-head or tail-to-tail mechanisms, providing a non-biological analogy for the types of reactions that could occur. psu.eduresearchgate.net

Enzymatic Activities Involved in this compound Formation and Modification

A variety of enzymes are required not only for the initial formation of the this compound core but also for its subsequent modification, which gives rise to the vast structural diversity observed in this class of natural products.

Enzymes in this compound Formation: The key enzymatic step in forming the this compound scaffold from monomers is the dimerization reaction. As noted, the polyketide cyclase Dap5 from S. diastaticus W2 is implicated in catalyzing the dimerization of dibenzopyrazine rings to produce diastaphenazine. nih.gov

Enzymes in this compound Modification: Once the core this compound structure is formed, it can be tailored by a suite of modifying enzymes. The biosynthetic pathway of the esmeraldins provides a clear example. Following the formation of the PDC precursor, a cascade of enzymatic transformations occurs core.ac.uk:

Acyl-AMP formation: The enzyme EsmB1 is thought to adenylate PDC, which is an activation step analogous to the priming of aromatic starters in polyketide biosynthesis. core.ac.uk

Keto reduction: EsmC acts as a keto reductase in the pathway. core.ac.uk

One-carbon extension and esterification: Atypical polyketide synthases, including EsmB1–B5 and EsmD1–D3, are involved in unique one-carbon extensions and esterifications to produce compounds like saphenic acid and saphenamycin. core.ac.uk

Other common enzymatic modifications found in the broader phenazine family, which can occur on monomers or the final this compound structure, include hydroxylation, methylation, N-oxidation, glycosylation, and prenylation. nih.govplos.org For example, the methyltransferase Dap2 is involved in the biosynthesis of izumiphenazine C, where it methylates a side chain that is subsequently attached to the phenazine core. nih.gov

A summary of key enzymes and their proposed functions in pathways leading to this compound-related compounds is presented below.

EnzymeProposed FunctionPathway/Organism
Dap5 Polyketide cyclase; catalyzes dimerization of dibenzopyrazine rings.Diastaphenazine biosynthesis in S. diastaticus W2 nih.gov
EsmB1 Catalyzes adenylation of PDC.Esmeraldin biosynthesis in S. antibioticus Tü 2706 core.ac.uk
EsmC Keto reductase.Esmeraldin biosynthesis in S. antibioticus Tü 2706 core.ac.uk
Dap2 Methyltransferase; modifies the side chain of izumiphenazine C.Izumiphenazine C biosynthesis in S. diastaticus W2 nih.gov

Genetic Basis of this compound Biosynthesis

The enzymatic machinery for this compound production is encoded by dedicated biosynthetic gene clusters (BGCs). These clusters contain the genes for the core phenazine-forming enzymes as well as those for regulation and modification.

The BGC for esmeraldin biosynthesis was located on a large plasmid in Streptomyces antibioticus Tü 2706. core.ac.uk This cluster, designated esm, contains 24 putative genes. core.ac.uk Among these are genes homologous to the core phenazine synthesis genes (phz), such as EsmA3, EsmA4, and EsmA5, which are responsible for converting chorismic acid into the phenazine scaffold. core.ac.uk The cluster also includes two essential transcriptional regulators, EsmT1 and EsmT2. core.ac.uk

Similarly, the dap gene cluster responsible for producing diastaphenazine and izumiphenazine C was identified in Streptomyces diastaticus W2. nih.gov This cluster contains a set of five genes (dapEDFBG) that show high similarity to the phz genes from Pseudomonas and are responsible for synthesizing the core phenazine ring. nih.gov Crucially, it also houses the genes for the modifying enzymes dap2 (methyltransferase) and dap5 (cyclase), which are critical for generating the final complex products. nih.gov

Genome mining of other this compound-producing organisms, such as Streptomyces sp. 06–282-1I, has also revealed putative phenazine BGCs, further cementing the understanding that these complex molecules are the products of dedicated genetic pathways. nih.gov

Gene ClusterOrganismKey ProductsNoteworthy Genes
esm Streptomyces antibioticus Tü 2706Esmeraldins, SaphenamycinEsmA1/A2 (PDC formation), EsmB1-B5, EsmC, EsmD1-D3 (modifications), EsmT1/T2 (regulators) core.ac.uk
dap Streptomyces diastaticus W2Diastaphenazine, Izumiphenazine CdapEDFBG (core synthesis), dap5 (dimerization), dap2 (methylation) nih.gov

Chemical Synthesis and Derivatization of Diphenazines

Total Synthesis Approaches to Diphenazine Core Structures

The foundational approach to constructing the dibenzo[a,c]phenazine (B1222753) core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govchim.it This classical method remains one of the most direct and widely utilized routes for accessing the quinoxaline (B1680401) family of heterocycles, to which diphenazines belong. chim.it

Specifically, the total synthesis of the parent this compound (dibenzo[a,c]phenazine) is achieved through the condensation of o-phenylenediamine with phenanthrene-9,10-dione. nih.govclockss.orgresearchgate.net The reaction typically proceeds by heating the two components in a suitable solvent, often with an acid catalyst to facilitate the cyclization. clockss.orgresearchgate.net Various catalysts, including camphor (B46023) sulfonic acid and lead dichloride, have been employed to promote this type of condensation under mild conditions, often in aqueous ethanol (B145695) at room temperature, to afford the desired phenazine (B1670421) derivatives in high yields. nih.govresearchgate.net This reaction forms the two central nitrogen-containing rings of the phenazine system in a single, efficient step.

Semisynthesis Strategies for Analog Generation

Semisynthesis provides a powerful strategy for generating novel analogs from complex, naturally occurring diphenazines that are accessible through fermentation. This approach leverages a readily available natural product as an advanced starting material for chemical modifications, enabling the creation of derivatives that may be difficult to obtain via total synthesis or through biological pathways.

A notable example involves the generation of phenazostatin J from saphenic acid, another this compound natural product. metu.edu.tr In a study, six new this compound derivatives, phenazostatins E-J, were isolated from the fungus Cystobasidium laryngis. metu.edu.tr To secure sufficient quantities of phenazostatin J for biological evaluation, a semisynthesis was performed. metu.edu.tr This was achieved through the chemical oxidation of saphenic acid (compound 7 in the study), which yielded semisynthetic phenazostatin J (compound 6). metu.edu.tr This strategy not only confirmed the structural relationship between the two natural products but also provided a practical route to access a less abundant analog for further study. metu.edu.tr

Synthetic Methodologies for π-Extended Dihydrophenazine Derivatives

The synthesis of π-extended dihydrophenazines is of great interest for applications in organic electronics and photocatalysis, as extending the conjugated system significantly influences the material's electronic and photophysical properties. clockss.orgtandfonline.com Dihydrophenazines are valuable precursors that can be easily oxidized to their corresponding phenazinium dications. tandfonline.com

A primary challenge in this area is the synthesis of electron-rich dihydrophenazine derivatives. acs.org While several methods exist, they often suffer from harsh reaction conditions, limited substrate scope, or poor regioselectivity. acs.org A one-pot synthesis using a copper-catalyzed C-H amination and Ullmann N-arylation domino reaction has been reported, but this approach is limited to producing benzo derivatives and does not easily allow for linear ring expansion. acs.orgresearchgate.net Therefore, the direct double carbon-nitrogen (C-N) coupling reaction between aryl diamines and aryl dihalides stands as one of the most desirable and direct routes to π-extended dihydrophenazines, although it can be challenging to achieve in high yields. researchgate.net

Carbon-Nitrogen Coupling Reactions (e.g., Ullmann, Buchwald–Hartwig)

Modern cross-coupling reactions are instrumental in the synthesis of complex this compound structures, particularly for creating C-N bonds to build the phenazine core or to append aryl groups. rsc.orgresearchgate.net The Buchwald-Hartwig and Ullmann reactions are two of the most prominent methods employed for this purpose. researchgate.netnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction highly effective for forming C-N bonds between aryl halides and amines. acs.orgias.ac.in It has been successfully applied in a modular synthetic approach to produce (C-10 to C-13)-substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines. rsc.org This strategy involves a sequential process of Buchwald-Hartwig amination followed by C-H amination, allowing for predictable and programmed aromatic substitution with useful isolated yields. rsc.org The reaction's success heavily relies on the choice of palladium catalyst and bulky, electron-rich phosphine (B1218219) ligands (such as RuPhos and BrettPhos), which enhance catalyst stability and reaction efficiency. The mechanism proceeds through a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. acs.org

The Ullmann condensation is a copper-promoted C-N bond-forming reaction. nih.gov While historically requiring harsh conditions like high temperatures and stoichiometric copper, modern protocols use soluble copper catalysts with supporting ligands. nih.gov In the context of synthesizing π-extended dihydrophenazines, Ullmann reactions have been tested for the C-N coupling of aryl diamines and aryl dibromides. researchgate.net However, in some reported cases, this method provided unsatisfactory yields of less than 20%, highlighting the challenges associated with this approach for certain substrates compared to palladium-catalyzed methods. researchgate.net

A comparative summary of these C-N coupling reactions for this compound synthesis is presented below.

ReactionCatalyst SystemKey FeaturesReported Application for Diphenazines
Buchwald-Hartwig Amination Palladium (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., RuPhos) and a base (e.g., NaOt-Bu)Mild reaction conditions, broad substrate scope, high functional group tolerance. researchgate.netacs.orgModular synthesis of substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines. rsc.org Synthesis of π-extended systems. tandfonline.com
Ullmann Condensation Copper (e.g., Cu powder, CuI) with a base (e.g., K₂CO₃)Often requires higher temperatures, suitable for specific substrates. nih.govTested for synthesis of π-extended dihydrophenazines, but resulted in low yields in some cases. researchgate.net

Regioselective Chemical Modifications and Functionalization

Regioselective functionalization is critical for fine-tuning the properties of this compound derivatives for specific applications. The ability to introduce substituents at precise locations on the aromatic core allows for the systematic modulation of electronic properties, solubility, and biological activity.

A key challenge in the functionalization of N-heterocycles is controlling the site of reaction, especially in molecules with multiple potential reaction sites. For diphenazines, this involves selectively substituting the peripheral benzene (B151609) rings. A modular synthetic route has been developed that enables the aromatic substitution at the C-10 to C-13 positions of the 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine core in a predictable and programmed manner. rsc.org This was achieved through a strategy combining Buchwald-Hartwig amination and a subsequent C-H amination, demonstrating a high degree of regiocontrol. rsc.org

The development of C-H functionalization methodologies has become a powerful tool for derivatizing complex aromatic systems. While not always demonstrated on diphenazines specifically, principles from the regioselective functionalization of other complex heterocycles, such as aryl azoles and imidazopyrazines, can be applied. These methods often employ tailored organometallic reagents or directing groups to achieve high selectivity, providing a blueprint for the controlled synthesis of polyfunctionalized this compound scaffolds.

Design Principles for Novel this compound Analogs

The design of novel this compound analogs is guided by the intended application, whether for medicinal chemistry or materials science. The core strategy often involves the combination of structurally and functionally distinct molecular fragments to create new "pseudo-natural products" that retain biological relevance while accessing novel chemical space.

Key design principles for new this compound analogs include:

π-System Extension: Expanding the conjugated π-system is a primary strategy for tuning the optoelectronic properties of diphenazines. tandfonline.comresearchgate.net As seen in the synthesis of π-extended dihydrophenazines, adding fused aromatic rings alters the HOMO-LUMO gap, which in turn affects absorption and emission wavelengths, as well as redox potentials. chim.itclockss.org This is crucial for developing new organic semiconductors, emitters for OLEDs, and photocatalysts. clockss.org

Introduction of Donor-Acceptor Groups: Creating donor-acceptor (D-A) or D-A-D structures by attaching electron-donating or electron-withdrawing groups to the electron-accepting this compound core is a common design tactic. This can induce intramolecular charge transfer (ICT) characteristics, leading to interesting photophysical properties like large Stokes shifts and solvatochromism.

Regioselective Functionalization: As discussed previously, the precise placement of functional groups is essential. For example, in drug design, specific substituents can be introduced to optimize interactions with a biological target or to improve pharmacokinetic properties. In materials science, substituents can be used to control intermolecular packing in the solid state or to enhance solubility. researchgate.net

Semisynthetic Modification: Leveraging the complex scaffolds of naturally occurring diphenazines as a starting point allows for the exploration of structure-activity relationships. metu.edu.tr By making targeted chemical changes to a known bioactive molecule, it is possible to enhance potency, improve selectivity, or alter the mode of action.

These principles guide the rational design of new this compound-based molecules with tailored functions, building upon established synthetic methodologies to create novel and useful compounds.

Structure Activity Relationship Sar Studies of Diphenazines

Identification of Key Structural Motifs Influencing Biological Function

The biological activity of diphenazine derivatives is intrinsically linked to specific structural motifs within their complex scaffold. The core phenazine (B1670421) nucleus, a dibenzo-annulated pyrazine (B50134) system, is a fundamental pharmacophore for many of these compounds, contributing to their diverse biological properties, including antimicrobial and antitumor activities. mdpi.complos.org The arrangement and nature of functional groups attached to this core are critical determinants of activity. plos.org

Key structural features that have been identified as important for the biological function of diphenazines include:

The Phenazinediol Unit: Many biologically active diphenazines feature a phenazinediol moiety, with hydroxyl groups at various positions on the phenazine core. nih.gov The specific positioning of these hydroxyl groups can significantly impact activity. For instance, the presence of a hydroxyl group at C-17 in izumiphenazine E is suggested to be important for its enhanced inhibitory activity against the eIF4E–4E-BP1 protein-protein interaction. nih.gov

Ester and Hydroxyethyl (B10761427) Groups: In some this compound derivatives, such as phenazostatin J, the presence of an ester linkage and a hydroxyethyl group attached to the phenazine scaffold are considered essential for their potent antineuroinflammatory and cytotoxic activities. researchgate.net

The Saphenic Acid Pharmacophore: Saphenic acid, which is 6-(1-hydroxyethyl)phenazine-1-carboxylic acid, serves as a common pharmacophore for a range of antibiotics and antitumor agents. mdpi.comresearchgate.net This indicates that the combination of a carboxylic acid and a hydroxyethyl group on the phenazine ring system is a key motif for these biological effects.

Preliminary SAR studies on various this compound analogs have begun to elucidate the contributions of different structural components. For example, comparisons between different naturally occurring diphenazines have provided initial insights into how variations in the core structure and peripheral functional groups affect their activity as inhibitors of protein-protein interactions. nih.gov

Role of Bridged Stereocenters and Conformations in Activity

The structural complexity arising from these bridged stereocenters and the multiple possible conformations presents a significant challenge in structure elucidation and SAR studies. nih.govfrontiersin.orgacs.org Traditional NMR techniques like ROESY/NOESY can be insufficient for unambiguously determining the relative and absolute configurations of these chiral centers. nih.govacs.org For example, in the case of baraphenazine F, while strong ROESY correlations were observed, they were not adequate to definitively determine the relative configuration at C-11. nih.gov

Computational methods, such as ECD and GIAO NMR calculations coupled with DP4+ probability analysis, have become indispensable tools for accurately assigning the stereochemistry of diphenazines. nih.govacs.orgfrontiersin.org These computational pipelines have enabled the revision of previously misassigned structures and the characterization of new this compound natural products. nih.govacs.org For instance, the absolute configuration of C-11 in phenazinolin D and izumiphenazine A was revised from R to S using these advanced computational techniques. nih.gov

The conformation of the this compound scaffold, which is influenced by the stereochemistry of the bridged centers, is critical for its biological function. Theoretical and experimental studies on related dihydrophenazines have shown that these molecules can undergo conformational changes, such as planarization from a bent ground state to a nearly planar structure in the excited state, which can influence their photophysical properties. chinesechemsoc.orgresearchgate.net While these studies are on a related class of compounds, they highlight the importance of conformational dynamics, which are likely also crucial for the biological activity of diphenazines by affecting their ability to fit into the binding sites of target proteins.

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound compounds can be significantly modulated by the nature and position of substituents on the core scaffold. taylorandfrancis.com The addition of different functional groups can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn affects its interaction with biological targets. chemrxiv.orgmdpi.com

Systematic variation of substituents is a fundamental strategy in medicinal chemistry to optimize the activity of a lead compound. For diphenazines, this involves modifying the groups attached to the phenazine core. For instance, the type and number of functional groups on the phenazine nucleus can vary the biological activity of the derivatives. plos.org

Specific examples from SAR studies of other heterocyclic compounds illustrate the profound impact of substituents:

In a series of N-arylaminomethylene malonates, the introduction of different substituents was used to probe for selective inhibition between human and Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), highlighting how substituents can influence selectivity. nih.gov

For dibenzazepinone derivatives, variations in a spacer and a guanidine (B92328) mimetic led to compounds with nanomolar potency towards the integrin α(V)β(3) and high selectivity over α(IIb)β(3). nih.gov

While detailed SAR studies focusing specifically on a wide range of synthetic this compound analogs are still emerging, preliminary data from naturally occurring derivatives provide some initial insights. For example, the difference in inhibitory activity between baraphenazine H and the more potent izumiphenazine E, which has a hydroxyl group at C-17 instead of C-14, suggests that the position of this substituent is crucial for activity. nih.gov

The following table summarizes the observed effects of certain substituents on the biological activity of this compound-related compounds, based on available research.

Compound/SeriesSubstituent/ModificationEffect on Biological ActivityReference
Izumiphenazine EHydroxyl at C-17 (vs. C-14)Enhanced inhibitory activity against eIF4E–4E-BP1 PPI nih.gov
Phenazostatin JEster linkage and hydroxyethyl groupEssential for antineuroinflammatory and cytotoxic activities researchgate.net

These initial findings underscore the importance of systematic substituent modifications in future research to develop this compound-based compounds with optimized therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com These models use molecular descriptors, which are numerical representations of physicochemical properties or structural features, to predict the activity of new or untested compounds. jocpr.commdpi.com QSAR is a valuable tool in drug discovery for prioritizing compounds for synthesis and testing, and for gaining insights into the structural features that are important for biological activity. jocpr.comresearchgate.netfrontiersin.org

The development of a QSAR model typically involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and external validation with a test set of compounds. nih.govmdpi.com

While specific QSAR studies focused exclusively on diphenazines are not yet widely reported in the literature, the principles of QSAR are highly applicable to this class of compounds. The structural diversity and complexity of diphenazines, with their varied substituents and stereochemical arrangements, make them suitable candidates for QSAR analysis. nih.govfrontiersin.org A QSAR model for diphenazines could help to:

Predict the biological activity of newly designed derivatives.

Identify the key molecular descriptors (e.g., steric, electronic, hydrophobic) that govern their activity.

Guide the optimization of lead compounds to enhance potency and selectivity.

The insights gained from QSAR models can be complemented by other computational techniques like pharmacophore modeling and molecular docking. dovepress.comnih.goviajpr.com A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity, while molecular docking predicts the binding mode of a ligand within the active site of a target protein. iajpr.comd-nb.info The integration of these approaches can provide a comprehensive understanding of the SAR of diphenazines and facilitate the rational design of new therapeutic agents.

Photophysical Properties and Optoelectronic Applications of Dihydrophenazine Derivatives

Vibration-Induced Emission (VIE) Phenomena

A key characteristic of dihydrophenazine derivatives is their exhibition of Vibration-Induced Emission (VIE). ecust.edu.cnrsc.org This phenomenon arises from the molecule's ability to undergo a significant structural change from a bent, saddle-like conformation in the ground state (S₀) to a more planar structure in the lowest-lying excited state (S₁). chinesechemsoc.orgresearchgate.net This dynamic process, termed vibration-induced emission, is responsible for several of the unique photophysical properties observed in these compounds, including large Stokes shifts and multiple emission bands. chinesechemsoc.orgrsc.org The concept of VIE was first proposed to explain the unusually large Stokes shifts and dual emissions observed in N,N'-disubstituted-dihydrophenazines. ecust.edu.cn

The VIE mechanism involves a photo-induced configurational vibration from a bent to a planar form along the N-N axis. rsc.org Molecules that are active in VIE display intrinsic long-wavelength emissions when in an unconstrained or planar state, while they exhibit bright short-wavelength emissions when in a constrained or bent state. rsc.org The emission characteristics are highly sensitive to steric hindrance encountered during this planarization process, meaning even minor structural variations can lead to noticeable changes in fluorescence. rsc.org

Excited-State Planarization Dynamics

Upon photoexcitation, dihydrophenazine derivatives undergo a process known as excited-state planarization. chinesechemsoc.orgresearchgate.net In their ground state, these molecules adopt a non-planar, butterfly-like conformation. chinesechemsoc.orgresearchgate.net However, once excited, they relax to a nearly planar structure. chinesechemsoc.orgresearchgate.net This transformation from a bent to a planar conformation in the excited state is a critical aspect of their photophysical behavior. chinesechemsoc.org

The dynamics of this planarization can be complex. For instance, in some N,N′-diaryl-dihydrodibenzo[a,c]phenazine (DPAC) derivatives, the excited-state dynamics can be described by a sequential kinetic pattern, such as R* → B* → P* or R* → I* → P, where R represents the initially excited state, B* and I* are intermediate states, and P* is the final planarized state. acs.orgacs.org The specific pathway and the lifetimes of these transient species are influenced by factors such as the presence of electron-donating groups and the polarity of the solvent. acs.org The driving force behind this planarization is the elongation of π-delocalization, which provides stabilization in the excited state. researchgate.net

Conformation-Dependent Multicolor Luminescence

A remarkable feature of dihydrophenazine derivatives is their ability to exhibit conformation-dependent multicolor luminescence. chinesechemsoc.orgacs.org The emission color of these molecules can be tuned by controlling the degree of their conformational change in the excited state. a-z.lu By modifying the rigid-flexible fused skeleton of the dihydrophenazine, a continuous range of emission colors can be achieved from a single molecular entity. a-z.lu

This multicolor emission is a direct consequence of the molecule's dynamic nature. chinesechemsoc.org For example, in different environments, the same compound can emit different colors of light. acs.org In a rigid matrix like poly(methyl methacrylate) (PMMA), where the planarization process is suppressed, a dihydrophenazine derivative might emit blue light. chinesechemsoc.org In contrast, the same compound in solution could exhibit red emission, while its powder form might show yellow fluorescence. acs.org This tunability is also influenced by temperature; as the temperature decreases and the medium becomes more rigid, new emission peaks can appear due to the partial restriction of conformational vibrations. chinesechemsoc.org

Influence of Conjugation Size and Molecular Architecture on Luminescence

The photophysical properties of dihydrophenazine derivatives are significantly influenced by their molecular architecture, particularly the size of their π-conjugated systems. chinesechemsoc.orgresearchgate.net Altering the structure of the fused acene "wings" of the molecule can lead to different intermolecular packing arrangements and tunable photophysical properties. chinesechemsoc.org

Interestingly, a counterintuitive phenomenon has been observed where a dramatic hypsochromic (blue) shift in emission occurs as the acene wing is linearly extended from benzene (B151609) to naphthalene (B1677914) and then to anthracene. chinesechemsoc.org This unusual dependence on π-conjugation length has been explained by theoretical calculations, which show a correlation between the increasing fluorescence-emitting energy of the planar S₁ state and the π-conjugation length of the acene subunit. chinesechemsoc.orgacs.org In essence, as the conjugated framework extends, the excited-state aromaticity of the central dihydropyrazine (B8608421) ring weakens, leading to an increase in the fluorescence emission energy and a blue shift in the emitted light. chinesechemsoc.org

Applications in Dynamic Luminescent π-Systems

The unique photophysical properties of dihydrophenazine derivatives make them highly promising for a variety of applications in dynamic luminescent π-systems. chinesechemsoc.orga-z.lu Their large Stokes shifts, multicolor emission, and sensitivity to their environment have led to their use in ratiometric fluorescent probes, stimulus-responsive materials, and white organic light-emitting diodes (OLEDs). chinesechemsoc.org

Mechanistic Investigations of Diphenazine Biological Activities Cellular and Molecular Levels

Anti-Neuroinflammatory Mechanisms

Recent studies have highlighted the potential of diphenazine derivatives as anti-neuroinflammatory agents. vliz.be The mechanisms underlying these effects involve the modulation of key signaling pathways and the inhibition of pro-inflammatory molecule production.

Inhibition of NF-κB Activation in Microglial Cells

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses. Some phenolic compounds have been shown to suppress the NF-κB pathway in vitro. vliz.be In the context of neuroinflammation, the activation of NF-κB in microglial cells, the resident immune cells of the central nervous system, is a key event. The investigation of this compound's role in this pathway is an active area of research.

Modulation of MAP Kinase (MAPK) Pathways (e.g., JNK, p38)

Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are crucial signaling cascades that are activated in response to cellular stress and inflammatory stimuli. These pathways play a significant role in the production of pro-inflammatory mediators. The ability of compounds to inhibit the p38 MAPK pathway is a known anti-inflammatory mechanism. dovepress.com

Nitric Oxide (NO) Production Inhibition

Overproduction of nitric oxide (NO) by activated microglia contributes to neuronal damage in neuroinflammatory conditions. Several this compound derivatives isolated from the deep-sea-derived fungus Cystobasidium laryngis have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. researchgate.netmdpi.com These compounds did not show cytotoxicity at the concentrations tested. mdpi.com Specifically, phenazostatin J, a this compound derivative, exhibited significant anti-neuroinflammatory activity with an IC50 value of 0.30 µM. researchgate.net Other natural compounds, including those from the edible red seaweed Porphyra dentata, also inhibit the synthesis of NO. vliz.be

Inhibition of Nitric Oxide (NO) Production by this compound Derivatives in LPS-Induced RAW 264.7 Cells
CompoundSourceNO Production InhibitionCytotoxicity
Phenazostatin JCystobasidium laryngisIC50 = 0.30 µM researchgate.netNot specified
Various this compound DerivativesCystobasidium laryngisInhibitory effect observed mdpi.comNo cytotoxicity up to 30 µg/mL mdpi.com

Cytokine Modulation (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are key mediators of neuroinflammation. During sepsis, for example, large amounts of these cytokines are released, leading to cellular damage. dovepress.com The modulation of these cytokines is a crucial aspect of anti-inflammatory activity. While research on this compound's direct effect on these specific cytokines is ongoing, related compounds have been shown to inhibit pro-inflammatory cytokine production in LPS-induced macrophages. researchgate.net

Protein-Protein Interaction Modulation

Beyond its anti-inflammatory effects, this compound has been investigated for its ability to modulate specific protein-protein interactions, which are fundamental to many cellular processes.

Inhibition of Eukaryotic Translation Initiation Factor 4E (eIF4E) Interactions

Eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the initiation of cap-dependent translation, a process that is often dysregulated in diseases like cancer. eIF4E binds to the 5' cap structure of mRNAs and facilitates the recruitment of the translational machinery. The interaction of eIF4E with other proteins, such as eIF4G and the 4E-binding proteins (4E-BPs), is critical for regulating protein synthesis. Peptides derived from 4E-BP1 can inhibit translation in a dose-dependent manner by binding to eIF4E. disprot.org The investigation into whether this compound can modulate these interactions is a potential area of study.

Other Investigated Cellular Mechanisms (e.g., free radical scavenging)

Beyond their primary mechanisms of action, this compound compounds have been explored for other cellular and molecular activities, notably free radical scavenging and the modulation of specific signaling pathways involved in inflammation and protein synthesis.

Certain this compound derivatives have demonstrated notable free radical scavenging capabilities. For instance, phenazostatins A and B, isolated from a Streptomyces species, have been identified as having free radical scavenging activity. This activity is associated with their ability to protect neuronal cells from glutamate-induced toxicity. fishersci.ca Free radical scavenging is a mechanism where antioxidant molecules interact with and neutralize harmful reactive oxygen species (ROS), thereby preventing cellular damage. nih.gov The evaluation of this activity often involves assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures the ability of a compound to donate a hydrogen atom or an electron to stabilize the free radical. citeab.comncats.ionih.gov

In addition to direct antioxidant effects, specific this compound compounds exhibit anti-neuroinflammatory properties through the modulation of key cellular signaling pathways. Phenazostatin J, a derivative isolated from the fungus Cystobasidium laryngis, has shown significant anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. fishersci.caresearchgate.net Its mechanism involves the inhibition of p38 mitogen-activated protein kinase (p38MAPK) phosphorylation and a reduction in the nuclear translocation of the p65 subunit of nuclear factor kappa-B (NF-κB). fishersci.camdpi.com The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can suppress the production of pro-inflammatory mediators. mdpi.com

Furthermore, another class of this compound-based natural products has been identified as inhibitors of a critical protein-protein interaction (PPI) involved in the regulation of cellular growth and proliferation. Izumiphenazine E was found to be a potent inhibitor of the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the 4E-binding protein 1 (4E-BP1). mims.com The eIF4E-4E-BP1 interaction is a key control point in cap-dependent translation, a process essential for synthesizing proteins, including oncoproteins that drive cell growth and survival. mims.comelifesciences.orgnih.gov By disrupting this interaction, compounds like izumiphenazine E can inhibit the translation of mRNAs that are crucial for tumorigenesis, representing a novel therapeutic strategy. mims.com

Table 1: Investigated Cellular Mechanisms of Specific this compound Derivatives

CompoundInvestigated Cellular MechanismKey Research Finding
Phenazostatins A and B Free radical scavenging and neuroprotectionInhibited glutamate (B1630785) toxicity in N18-RE-105 cells with EC50 values of 0.34 µM and 0.33 µM, respectively. fishersci.ca
Phenazostatin J Anti-neuroinflammatory activityExhibited a potent anti-neuroinflammatory effect in LPS-induced BV-2 microglia with an IC50 value of 0.30 µM. fishersci.caresearchgate.net
Izumiphenazine E Inhibition of eIF4E–4E-BP1 protein-protein interactionShowed the most potent inhibitory activity in a PPI assay with an EC50 value of 7.8 μM. mims.com

Advanced Characterization Methodologies in Diphenazine Research

Modern Spectroscopic Techniques for Complex Natural Products (e.g., advanced NMR pulse sequences, high-field NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules, and its application to diphenazines has evolved with technological advancements. While standard one- and two-dimensional NMR experiments provide fundamental structural information, the complexity of diphenazine skeletons often leads to ambiguous or incomplete data. nih.govresearchgate.net

Advanced NMR pulse sequences are employed to overcome these limitations. For instance, Rotating Frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used for spatial analyses, but their effectiveness can be hampered by the conformational flexibility and the close proximity of bridged stereocenters in diphenazines, which can lead to averaged and misleading experimental parameters. nih.govresearchgate.net Heteronuclear multiple-bond correlation (HMBC) experiments, particularly ¹H-¹⁵N HMBC, can be instrumental in identifying the positions of phenol (B47542) groups, a common feature in this compound derivatives. However, these experiments often require substantial amounts of the compound, which is a significant drawback when dealing with low-yielding natural products. nih.govrsc.org

High-field NMR offers enhanced sensitivity and dispersion of signals, which is crucial for resolving overlapping peaks in the crowded spectra of complex molecules like diphenazines. rsc.org The increased resolution at higher magnetic field strengths can help in the more precise determination of coupling constants and chemical shifts, providing more accurate data for subsequent computational analysis. rsc.org Despite these advances, empirical NMR data alone is often not enough for the unambiguous structural assignment of diphenazines, necessitating the integration with other techniques. nih.govresearchgate.net

Mass Spectrometry Techniques for Structure and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool in the characterization of diphenazines, providing vital information about their molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is routinely used to determine the molecular formula of new this compound derivatives with high accuracy. researchgate.netacs.orgacs.org This technique is critical in the initial stages of structure elucidation, helping to narrow down the possibilities for the molecular structure. nih.govmeasurlabs.com

Table 1: Mass Spectrometry Techniques in this compound Analysis
TechniqueAbbreviationInformation ObtainedRelevance to this compound Research
High-Resolution Mass SpectrometryHRMSPrecise molecular weight and elemental compositionEssential for determining the molecular formula of novel diphenazines. researchgate.netacs.orgacs.org
Electrospray IonizationESISoft ionization of molecules for MS analysisCommonly used to generate ions of this compound derivatives for mass analysis. nih.gov
Tandem Mass SpectrometryMS/MSStructural information from fragmentation patternsHelps in elucidating the connectivity and substructures of the this compound core. msu.edu
Collision-Induced DissociationCIDFragmentation of ionsA standard method to induce fragmentation for MS/MS analysis. nih.gov
Time-of-Flight Mass AnalyzerTOFHigh-resolution mass analysisProvides accurate mass measurements of both parent and fragment ions. longdom.org

X-ray Crystallography for Precise Structural Information

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. rjh.com.cnnih.gov For this compound research, this technique offers the potential to unambiguously determine the relative and absolute stereochemistry, bond lengths, and bond angles, resolving any ambiguities that may persist after extensive spectroscopic analysis. rsc.org

The successful application of X-ray crystallography provides a precise and detailed structural model that can confirm or revise structures proposed by other methods. researchgate.net For instance, the crystal structure of a phenazine-related compound, phenazine-1-carboxamide, was elucidated for the first time by X-ray diffraction, providing valuable structural information. researchgate.net In the context of complex diphenazines, obtaining a crystal structure can be the final and most crucial piece of evidence in their characterization. However, the primary limitation of this technique is the often-difficult process of growing high-quality crystals, especially for complex natural products that may be isolated in small quantities. nih.gov

Integration of Analytical and Computational Methods for Enhanced Characterization

Given the inherent complexities of this compound structures and the limitations of individual analytical techniques, the integration of experimental data with computational methods has become a powerful and essential strategy. nih.govresearchgate.net This synergistic approach is particularly crucial for the correct assignment of stereochemistry and the determination of the precise location of substituent groups, such as phenols. nih.gov

A key computational tool in this integrated approach is Density Functional Theory (DFT). nih.gov DFT calculations are used to predict the NMR chemical shifts (¹H and ¹³C) for a set of possible diastereomers of a this compound. rsc.org These calculated chemical shifts are then compared with the experimental NMR data. To facilitate this comparison and provide a statistical measure of confidence, the DP4+ probability analysis is often employed. nih.govresearchgate.net DP4+ analysis calculates the probability of each candidate structure being the correct one based on the goodness of fit between the calculated and experimental NMR data. acs.org This method has been successfully used to revise the structures of several this compound natural products, including phenazinolin D, izumiphenazine A, and baraphenazine G. nih.gov

Emerging Research Areas and Future Directions in Diphenazine Chemistry

Elucidation of Underexplored Biosynthetic Pathways

While the biosynthesis of simple phenazine (B1670421) monomers is well-established, the dimerization process that leads to the formation of complex diphenazines remains largely a mystery. nih.gov Understanding these intricate biosynthetic pathways is a critical area of research, as it can pave the way for the rational design and combinatorial biosynthesis of novel diphenazine derivatives with improved therapeutic properties. nih.gov

Recent studies have begun to shed light on this complex process. For example, the identification of the dap gene cluster in Streptomyces diastaticus W2 has been shown to be responsible for the production of both diastaphenazine and izumiphenazine C. nih.gov Within this cluster, the gene dap5 has been identified as a crucial component for the dimerization of the dibenzopyrazine ring in diastaphenazine. nih.gov Further investigation into the specific catalytic mechanisms of enzymes like Dap5 is a key future direction. nih.gov The structural diversity of diphenazines isolated from various Streptomyces species suggests that these organisms are a rich source for characterizing the late-stage dimerization mechanisms of phenazine monomers. nih.gov

Genome mining and heterologous expression are powerful tools being used to identify and characterize the biosynthetic gene clusters responsible for this compound production. nih.gov By understanding the genetic blueprint, researchers can potentially manipulate these pathways to produce novel and more potent this compound analogs.

Rational Design and Synthesis of Novel this compound Analogs

The rational design and synthesis of new this compound analogs represent a significant avenue for advancing their therapeutic potential. nih.govresearchgate.net By systematically modifying the core this compound structure, researchers aim to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Several strategies are being employed to create these novel analogs:

Combinatorial Biosynthesis: Leveraging the knowledge of biosynthetic pathways, scientists can introduce genetic modifications to the producing organisms to generate new derivatives. nih.gov This approach offers a powerful way to create a library of analogs for screening.

Semisynthesis: Starting with naturally occurring diphenazines, chemical modifications can be made to introduce new functional groups or alter existing ones. For instance, the oxidation of saphenic acid has been used to produce phenazostatin J. researchgate.net

Total Synthesis: Although challenging due to the complex, multi-cyclic structure of diphenazines, total synthesis provides complete control over the molecular architecture, allowing for the creation of analogs that are not accessible through biological or semisynthetic methods. researchgate.netresearchgate.net

A key aspect of rational design is understanding the structure-activity relationships (SAR) of diphenazines. nih.gov By correlating specific structural features with biological activity, researchers can make informed decisions about which modifications are most likely to lead to improved compounds. For example, studies on baraphenazines have shown that converting a carboxylic acid to a primary amide can enhance anti-proliferative activity, likely by improving cellular uptake. nih.gov The synthesis of various phenazine derivatives, including those with halogenated or carbonate-linked quinone prodrugs, is an active area of research. acs.org

Advanced Computational Modeling for Structure and Reactivity Prediction

The complex three-dimensional structures of diphenazines, often featuring multiple stereocenters and conformations, present a significant challenge for traditional structure elucidation methods. nih.govacs.org Advanced computational modeling has emerged as an indispensable tool for accurately determining the structure and predicting the reactivity of these molecules. acs.orgfrontiersin.org

Key computational techniques employed in this compound research include:

Density Functional Theory (DFT): This method is used to calculate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. researchgate.net

Gauge-Independent Atomic Orbital (GIAO) NMR Shift Calculations: By predicting NMR chemical shifts, these calculations, often coupled with the DP4+ probability measure, help in assigning the correct relative and absolute configurations of complex stereoisomers. nih.govacs.org This approach has been successfully used to revise the structures of several previously misassigned diphenazines, such as phenazinolin D and izumiphenazine A. nih.govfrontiersin.org

Electronic Circular Dichroism (ECD) Calculations: ECD spectroscopy is sensitive to the stereochemistry of a molecule. Comparing experimental ECD spectra with computationally predicted spectra provides a powerful method for determining the absolute configuration of chiral diphenazines. nih.govfrontiersin.org

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to predict how this compound analogs bind to their biological targets. nih.govmdpi.com This information is crucial for understanding their mechanism of action and for designing new inhibitors with improved binding affinity and selectivity. nih.gov

These computational approaches not only aid in the correct assignment of complex structures but also guide the rational design of new analogs by predicting their properties and interactions with biological targets. frontiersin.orgmdpi.com

Exploration of New Biological Targets and Mechanisms beyond Current Findings

While diphenazines have shown promise as anticancer and anti-neuroinflammatory agents, a significant area of emerging research involves the exploration of new biological targets and the elucidation of their mechanisms of action. nih.govresearchgate.net The unique and complex structures of diphenazines suggest that they may interact with a wide range of biological macromolecules, offering opportunities for the discovery of novel therapeutic applications. nih.govnih.gov

A notable recent discovery is the identification of the eukaryotic translation initiation factor 4E (eIF4E) as a target for certain diphenazines. nih.gov The protein-protein interaction between eIF4E and 4E-BP1 is a key regulatory point in protein synthesis and is often dysregulated in cancer. Izumiphenazine E, a novel this compound, has shown promising inhibitory activity against this interaction. nih.gov Further investigation into this and other potential targets is a key focus of current research.

Strategies for identifying new biological targets include:

High-Throughput Screening (HTS): Screening large libraries of this compound analogs against a diverse panel of biological targets can uncover new activities. nih.gov

Chemical Proteomics: This approach uses chemical probes to identify the protein binding partners of diphenazines within a complex cellular environment. nih.gov

Computational Target Prediction: In silico methods can be used to predict potential protein targets based on the three-dimensional structure of a this compound.

Understanding the precise molecular mechanisms by which diphenazines exert their biological effects is crucial for their development as therapeutic agents. This includes studying their effects on signaling pathways, gene expression, and other cellular processes. nih.gov For example, some this compound derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in microglia, suggesting a potential role in treating neurodegenerative diseases. researchgate.netmdpi.com

Development of this compound-Based Probes for Chemical Biology Studies

The development of chemical probes is essential for dissecting complex biological processes and validating new drug targets. nih.govchemicalprobes.org Diphenazines, with their inherent biological activity and modifiable scaffold, represent a promising class of molecules for the creation of such probes. acs.org

A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway in a cellular or in vivo context. chemicalprobes.org Key characteristics of a good chemical probe include high potency, selectivity, and a well-understood mechanism of action. nih.gov

The development of this compound-based probes could involve:

Attaching reporter tags: Fluorescent dyes, biotin, or other tags can be chemically linked to the this compound core. These tagged probes can then be used to visualize the subcellular localization of the target protein or to isolate and identify binding partners.

Photoaffinity labeling: Incorporating a photoreactive group into the this compound structure allows for the formation of a covalent bond with the target protein upon exposure to UV light. This is a powerful technique for irreversibly labeling and identifying the direct binding target.

Click chemistry: The use of bio-orthogonal "click" reactions can facilitate the attachment of various functionalities to the this compound scaffold, enabling the rapid generation of a diverse set of probes. nih.gov

By developing and utilizing this compound-based chemical probes, researchers can gain a deeper understanding of the biological roles of their targets and accelerate the discovery of new therapeutic strategies. nih.govresearchgate.netgre.ac.uk

Q & A

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodology : Re-examine force field parameters in molecular dynamics simulations. Test alternative protonation states or tautomeric forms. Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.